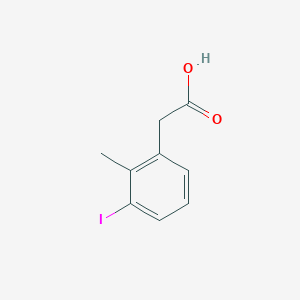

3-Iodo-2-methylphenylacetic acid

Description

Significance of Aryl Acetic Acid Scaffolds in Modern Synthetic Chemistry

Aryl acetic acid scaffolds, including the basic phenylacetic acid structure, are of fundamental importance in modern synthetic chemistry. mdpi.comwikipedia.org Phenylacetic acid itself is a versatile starting material and a key intermediate in the synthesis of various organic compounds. google.comorgsyn.org These scaffolds are prevalent in numerous biologically active molecules and serve as building blocks for pharmaceuticals and other advanced materials. mdpi.com The reactivity of the carboxylic acid group and the potential for functionalization of the aromatic ring make aryl acetic acids highly valuable in the construction of complex molecular architectures. acs.org

Overview of Halogenated Phenylacetic Acids in Advanced Chemical Synthesis

The incorporation of halogens, such as iodine, into the phenylacetic acid structure dramatically expands its synthetic utility. nih.gov Halogenated phenylacetic acids are crucial intermediates in a variety of chemical reactions. The carbon-halogen bond can be readily transformed through cross-coupling reactions, nucleophilic substitution, and other processes, allowing for the introduction of diverse functional groups. This versatility makes halogenated phenylacetic acids powerful tools for the synthesis of complex target molecules.

Research Context of 3-Iodo-2-methylphenylacetic Acid within Substituted Phenylacetic Acid Families

Chemical Properties and Synthesis of this compound

The specific arrangement of the iodo and methyl groups on the phenylacetic acid framework imparts distinct chemical properties to this compound.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 1261554-90-8 |

| Molecular Formula | C9H9IO2 |

| Molecular Weight | 276.07 g/mol |

Data sourced from available chemical databases. glpbio.com

Research Applications and Findings

While specific, in-depth research findings on this compound are not extensively detailed in publicly available literature, its structural motifs are present in molecules of broader research interest. For example, substituted phenylacetic acids are explored for their potential biological activities. nih.gov The 2-arylpropionic acid scaffold, a close relative, is a well-known feature in a class of non-steroidal anti-inflammatory drugs. google.com

Furthermore, the synthetic utility of halogenated aromatic compounds is a cornerstone of modern organic chemistry. The iodine substituent in this compound makes it a prime candidate for use in cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These powerful carbon-carbon bond-forming reactions are instrumental in the construction of complex organic molecules from simpler precursors. The presence of the methyl group can also influence the reactivity and selectivity of these transformations.

This compound represents a specific example of the vast and versatile class of substituted phenylacetic acids. Its unique combination of a halogen and an alkyl substituent on the phenylacetic acid core provides a platform for further chemical exploration. While detailed research on this exact compound is not widely published, its structural features suggest its potential as a valuable intermediate in synthetic organic chemistry, particularly for the construction of more complex molecules through modern cross-coupling methodologies. The continued investigation of such substituted aryl acetic acids is crucial for advancing the frontiers of chemical synthesis and enabling the development of new materials and therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-iodo-2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9IO2/c1-6-7(5-9(11)12)3-2-4-8(6)10/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBZDCTCZIOBMJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthesis and Derivatization Methodologies for 3 Iodo 2 Methylphenylacetic Acid

Established Synthetic Routes for Iodo-Methylphenylacetic Acid Analogues

The synthesis of iodo-methylphenylacetic acid analogues often involves multi-step sequences that incorporate key bond-forming reactions at specific stages. These routes can be broadly categorized into those that build the phenylacetic acid framework before or after the introduction of the iodine and methyl substituents.

Iodination Reactions in Phenylacetic Acid Synthesis

The introduction of an iodine atom onto the phenylacetic acid core is a critical transformation. Various methods have been developed to achieve this, ranging from direct electrophilic iodination to more complex catalyzed processes.

Direct iodination of an aromatic ring requires an electrophilic iodine source. A common challenge in the direct iodination of phenylacetic acid is controlling the regioselectivity and avoiding side reactions. One effective method involves the use of sodium periodate (B1199274) (NaIO₄) as an oxidant in the presence of iodine (I₂). This system generates a potent electrophilic iodinating species in situ. For instance, a novel aromatic iodination method utilizes a mixture of NaIO₄, acetic acid, acetic anhydride (B1165640), and concentrated sulfuric acid to iodinate various arenes. nih.govnih.gov This approach has been shown to be effective for a range of substrates, although the strongly acidic conditions might not be suitable for all substituted phenylacetic acids. The reaction proceeds by generating a highly reactive iodine species, which then undergoes electrophilic aromatic substitution with the phenyl ring.

Another approach involves the use of molecular iodine with an oxidizing agent like nitric acid in acetic acid. babafaridgroup.edu.in This system has been shown to be effective for iodinating a variety of commercially important substrates under ambient conditions, offering high yields and short reaction times. babafaridgroup.edu.in The choice of solvent and reaction conditions is crucial to direct the iodination to the desired position on the phenyl ring, influenced by the electronic effects of the existing substituents.

A different strategy for the regiospecific azidoiodination of alkenes, which could be adapted for certain precursors, uses a combination of sodium periodate, potassium iodide, and sodium azide. organic-chemistry.org This method proceeds via a radical mechanism to produce β-iodoazides in excellent yields. organic-chemistry.org

Table 1: Comparison of Direct Iodination Methods

| Reagent System | Substrates | Conditions | Advantages |

| NaIO₄/I₂/H₂SO₄ | Benzene (B151609), halobenzenes, deactivated arenes | Anhydrous, acidic | Simple, effective, environmentally safer nih.govnih.gov |

| I₂/HNO₃/AcOH | Activated aromatics, anilines | Ambient temperature | High yields, short reaction times, mild conditions babafaridgroup.edu.in |

| NaIO₄/KI/NaN₃ | Alkenes | Acetic acid | High yield, anti-Markovnikov regioselectivity organic-chemistry.org |

An alternative strategy involves the reduction of a precursor α-hydroxy acid, such as a mandelic acid derivative. A scalable and convenient synthesis of phenylacetic acids has been developed through the iodide-catalyzed reduction of mandelic acids. organic-chemistry.orgnih.govresearchgate.net This method relies on the in situ generation of hydroiodic acid (HI) from catalytic sodium iodide (NaI), with phosphorous acid serving as the stoichiometric reductant. organic-chemistry.orgnih.govresearchgate.net This approach avoids the direct handling of hazardous hydroiodic acid and proceeds under milder conditions. organic-chemistry.orgnih.gov The reaction is highly chemoselective, reducing the benzylic alcohol without affecting the carboxylic acid or other functional groups on the aromatic ring. organic-chemistry.org This method is particularly advantageous for large-scale synthesis due to its operational simplicity and cost-effectiveness. organic-chemistry.org

Table 2: Key Features of Iodide-Catalyzed Reduction of Mandelic Acids

| Feature | Description | Reference |

| Catalyst | Sodium Iodide (catalytic) | organic-chemistry.orgnih.gov |

| Reductant | Phosphorous Acid (stoichiometric) | organic-chemistry.orgnih.gov |

| Key Intermediate | In situ generated Hydroiodic Acid (HI) | organic-chemistry.orgnih.gov |

| Scalability | Demonstrated on multi-kilogram scale | organic-chemistry.org |

| Substrate Scope | Tolerates a wide range of functional groups | organic-chemistry.org |

Palladium-Catalyzed Coupling Reactions in Iodo-Phenylacetic Acid Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing iodo-phenylacetic acids, these reactions can be employed to introduce either the iodo group or the acetic acid side chain.

For instance, a Suzuki-Miyaura cross-coupling reaction can be used to couple an aryl boronic acid with an appropriate halo-acetic acid derivative. inventivapharma.com This strategy allows for the late-stage introduction of the phenylacetic acid moiety. inventivapharma.com The synthesis of ortho-substituted phenylacetic acid derivatives has been achieved using a palladium-catalyzed Suzuki coupling reaction between a boronic acid and an alkyl halide. inventivapharma.com

Conversely, a palladium-catalyzed deprotonative cross-coupling process (DCCP) enables the α-arylation of aryl acetic acids with a wide range of aryl bromides and chlorides. organic-chemistry.org This method proceeds via the formation of dienolate intermediates. organic-chemistry.org While this specific method focuses on arylation, the underlying principles of palladium-catalyzed C-H activation and functionalization are relevant. For example, palladium-catalyzed C-H iodination could be a potential route, although direct iodination is often more straightforward.

Furthermore, palladium catalysis in conjunction with hypervalent iodine reagents has been explored for various transformations, including C-H alkoxylation and arylation. mdpi.com The ability of palladium to catalyze reactions involving iodine-containing compounds highlights its versatility in the synthesis of complex molecules. nih.gov

Advanced Synthetic Approaches to Substituted Phenylacetic Acids Relevant to 3-Iodo-2-methylphenylacetic Acid

Modern synthetic chemistry has focused on developing more efficient and selective methods for constructing complex molecules. For substituted phenylacetic acids, enantioselective strategies are of particular importance, as the biological activity of these compounds often resides in a single enantiomer.

Enantioselective Alkylation Strategies for α-Substituted Aryl Acetic Acids

The enantioselective alkylation of carboxylic acids at the α-position is a fundamental transformation in organic synthesis. nih.gov A direct, highly enantioselective alkylation of arylacetic acids has been developed using a chiral lithium amide as a non-covalent, stereodirecting reagent. nih.gov This method avoids the traditional need for attaching and removing a chiral auxiliary. The process involves the formation of an enediolate intermediate, which then undergoes a stereoselective alkylation. nih.gov This approach has been successfully applied to the synthesis of various α-substituted aryl acetic acids with high enantioselectivity. nih.gov

Another strategy involves the use of isothiourea catalysis for the enantioselective Michael addition of malonates to α,β-unsaturated aryl esters. acs.org While this is an addition reaction rather than an alkylation, it demonstrates the power of organocatalysis in achieving high levels of stereocontrol in the functionalization of carboxylic acid derivatives. acs.org These advanced catalytic methods provide powerful tools for the asymmetric synthesis of complex phenylacetic acid derivatives, which could be applied to the synthesis of chiral analogues of this compound.

Table 3: Comparison of Enantioselective Alkylation Strategies

| Method | Key Feature | Advantages | Reference |

| Chiral Lithium Amide | Use of a recoverable chiral lithium amide as a stereodirecting agent. | Operationally simple, avoids chiral auxiliaries. | nih.gov |

| Isothiourea Catalysis | Enantioselective Michael addition to α,β-unsaturated esters. | High enantioselectivity and good yields. | acs.org |

Chiral Lithium Amide Mediated Alkylations

A significant challenge in the synthesis of derivatives of arylacetic acids is the enantioselective introduction of substituents at the α-position to the carboxylic acid. One powerful method to achieve this is through the use of chiral lithium amides. acs.orgnih.govnih.gov This approach offers a direct, one-step alternative to traditional methods that rely on chiral auxiliaries, which require additional steps for attachment and removal. nih.govnih.gov

The process involves the use of a chiral lithium amide which acts as a stereodirecting agent. acs.orgnih.gov This amide base deprotonates the arylacetic acid to form a geometrically symmetrical enediolate intermediate. nih.gov The inherent symmetry of the enediolate simplifies the stereochemical challenge to one of facial selectivity during the subsequent alkylation step. nih.gov The chiral lithium amide, being part of the reactive aggregate, controls which face of the enediolate is accessible to the incoming electrophile (an alkyl halide), thus inducing high enantioselectivity in the newly formed carbon-carbon bond. acs.orgnih.gov

Key advantages of this methodology include its operational simplicity and the ability to recover the chiral lithium amine after the reaction by a simple acid extraction. nih.govnih.gov The high nucleophilicity of the enediolate intermediates allows for efficient alkylation, even with less reactive alkyl halides. nih.gov Seminal studies by Shioiri and Koga laid the conceptual groundwork for using chiral lithium amide aggregates for the stereoselective alkylation of carboxylic acids. nih.gov

Chemo- and Stereoselective Functionalization of Arylacetic Acids

The selective functionalization of arylacetic acids is a cornerstone of modern organic synthesis, enabling the creation of complex molecules from simpler precursors. Chemo- and stereoselectivity are paramount in these transformations.

One example of stereoselective functionalization is the Heck arylation of allylated malonates, which can be controlled to produce specific stereoisomers. researchgate.net The use of aryldiazonium salts in a Heck-Matsuda reaction allows for the arylation of olefins with high chemo-, regio-, and stereoselectivity. researchgate.net The mechanism often involves the formation of a chelated palladium species, which directs the arylation process. researchgate.net

Furthermore, directing groups can be employed to achieve remote C-H functionalization. For instance, a simple nitrile template can facilitate the meta-C-H arylation, acetoxylation, and cyanation of arylacetic acid derivatives under microwave-assisted conditions. rsc.org This method is effective for diversifying drug molecules like ibuprofen. rsc.org

The inherent reactivity of the starting material also plays a role. For example, persulfate-mediated reactions of arylacetic acids typically lead to decarboxylation, but the presence of an ortho-substituent can alter the reaction's course, leading to different functionalizations. rsc.org This highlights the subtle electronic and steric effects that govern chemoselectivity.

Electrophilic Aromatic Substitution for Substituted Phenylacetic Acids (e.g., Nitration)

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for introducing functional groups onto an aromatic ring. byjus.comwikipedia.org In this reaction, an electrophile replaces an atom, typically a hydrogen, on the aromatic system. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via a two-step mechanism: the initial attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate (the rate-determining step), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Common SEAr reactions include halogenation, sulfonation, Friedel-Crafts alkylation and acylation, and nitration. wikipedia.orgmasterorganicchemistry.com For the nitration of a substituted phenylacetic acid, the electrophile is the nitronium ion (NO₂⁺), which is typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid. byjus.com

The regiochemical outcome of the substitution is dictated by the electronic properties of the substituents already present on the aromatic ring. wikipedia.org Activating groups, which are electron-donating, generally direct incoming electrophiles to the ortho and para positions. In the case of this compound, the methyl group is an activating, ortho-, para-director, while the iodo group is a deactivating, ortho-, para-director. The acetic acid moiety is a deactivating, meta-director. The interplay of these directing effects, along with steric hindrance, will determine the position of nitration.

Carbonylation Reactions from Benzyl (B1604629) Chloride Precursors to Phenylacetic Acid Derivatives

The synthesis of phenylacetic acids and their derivatives can be efficiently achieved through the carbonylation of benzyl chlorides. This method offers a milder alternative to traditional routes like cyanide hydrolysis and is associated with better product quality and fewer polluting emissions. sciengine.com The reaction involves the introduction of a carbonyl group (CO) into the organic substrate, typically under catalytic conditions.

Palladium complexes, such as dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂), are effective catalysts for this transformation. sciengine.comjenergychem.com The reaction is often carried out in a two-phase system (organic-aqueous) under normal pressure. jenergychem.com Various factors influence the yield of phenylacetic acid, including the choice of catalyst, solvent, reaction temperature, and the concentration of the base (e.g., NaOH). sciengine.comjenergychem.com

Optimal conditions for the carbonylation of benzyl chloride using a palladium catalyst have been reported to achieve yields as high as 97.6%. jenergychem.com Another catalytic system for this transformation utilizes a cobalt salt, an iron-manganese alloy, and a sulfur-containing promoter in a water-methanol medium, with calcium oxide as the neutralizing agent. google.com

| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₂Cl₂ / PPh₃ | n-Butyl alcohol / aq. NaOH | 50 | 97.6 | jenergychem.comjenergychem.com |

| Co₂(CO)₈ | Methanol (B129727) / Water | 60 | 64.1 | google.com |

| Cobalt salt / Fe-Mn alloy | Water / Methanol | 20-80 | ~99 | google.com |

Hydrolysis of Benzylic Cyanides for Phenylacetic Acid Synthesis

A well-established and standard method for the preparation of phenylacetic acid is the hydrolysis of benzyl cyanide (phenylacetonitrile). orgsyn.orgsciencemadness.org This transformation can be carried out under either acidic or alkaline conditions. orgsyn.orgscribd.com

Acid-catalyzed hydrolysis is often preferred as it tends to proceed more smoothly. orgsyn.orgscribd.com The reaction typically involves heating benzyl cyanide with a mineral acid, such as sulfuric or hydrochloric acid. orgsyn.orgaecenar.com The use of a stirrer can significantly reduce the reaction time compared to simple refluxing. orgsyn.org A patent describes a method using hydrochloric acid where molten benzyl cyanide is added dropwise, followed by heating, to produce phenylacetic acid. google.com

Base-catalyzed hydrolysis is also a viable route. For instance, 3-iodophenylacetic acid can be synthesized from 2-(3-iodophenyl)acetonitrile by refluxing with an aqueous sodium hydroxide (B78521) solution. chemicalbook.com After the reaction, the product is isolated by acidifying the aqueous phase. chemicalbook.com This specific procedure yielded 3-iodophenylacetic acid in 83% yield. chemicalbook.com

| Starting Material | Reagents | Conditions | Product | Yield (%) | Reference |

| Benzyl cyanide | H₂SO₄, H₂O | Reflux, 3 hours | Phenylacetic acid | Not specified | orgsyn.org |

| Benzyl cyanide | HCl | 50-100 °C, 1-5 hours | Phenylacetic acid | Not specified | google.com |

| 2-(3-Iodophenyl)acetonitrile | NaOH(aq) | Reflux, 4 hours | 3-Iodophenylacetic acid | 83 | chemicalbook.com |

Synthesis of Derivatives and Analogues of this compound

The functional groups present in this compound, namely the iodine atom, the carboxylic acid, and the aromatic ring, all provide handles for further chemical transformations to create a diverse range of derivatives and analogues.

Chemical Transformations at the Iodine Moiety (e.g., Nucleophilic Substitution, Coupling Reactions)

The carbon-iodine bond in iodoarenes like this compound is a versatile functional group for synthetic transformations. The iodine atom can be replaced or can participate in various coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Aryl iodides are excellent substrates for transition metal-catalyzed cross-coupling reactions. For example, 3-iodobenzothiophenes, which are structurally related to iodoarenes, readily undergo Sonogashira and Suzuki cross-coupling reactions. unipa.it These reactions allow for the introduction of alkyne and aryl/vinyl groups, respectively, at the position of the iodine atom.

Furthermore, the iodine atom can be activated to form hypervalent iodine compounds. nih.gov Aryl iodides can be oxidized to form λ³-iodanes, such as diaryliodonium salts. nih.gov These hypervalent iodine reagents can then act as arylation agents in subsequent reactions. nih.gov The synthesis of these reagents often involves the oxidation of the iodoarene with an oxidizing agent like peracetic acid, followed by condensation with another aromatic compound. nih.gov The iodine atom can also be involved in cyclization reactions, such as the iodocyclization of 2-methylthiophenylacetylenes to form 3-iodobenzothiophenes. unipa.it

Modifications of the Acetic Acid Side Chain (e.g., Oxidation, Reduction, Decarboxylation)

The acetic acid side chain of arylacetic acids, including the subject compound, is amenable to a variety of chemical transformations, such as oxidation, reduction, and decarboxylation. These modifications are fundamental in altering the compound's chemical properties and biological activity.

Oxidation: Generally, carboxylic acids are resistant to oxidation. However, specific reagents and conditions can effect this transformation. For instance, the first member of the aliphatic carboxylic acid series, methanoic acid, is readily oxidized and acts as a reducing agent, giving positive tests with Tollen's reagent and Fehling's solution. docbrown.info For other carboxylic acids, oxidation is less straightforward. Oxidative decarboxylation, a process combining oxidation and the removal of carbon dioxide, has emerged as a significant strategy in organic synthesis to convert arylacetic acids into valuable aryl aldehydes and ketones. chemrevlett.com This can be achieved using various metal-catalyzed or metal-free systems. For example, potassium persulfate (K₂S₂O₈) in water under open air can facilitate the oxidative decarboxylation of (hetero)arylacetic acids to their corresponding aldehydes and ketones in good yields. chemrevlett.com Another approach involves the use of lead tetraacetate, which is a versatile oxidizing agent capable of reacting with carboxylic acids to induce decarboxylation, leading to a variety of products depending on the reaction conditions. researchgate.net

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Lithium tetrahydridoaluminate(III) (LiAlH₄) is a powerful reducing agent capable of readily reducing the carbonyl group of carboxylic acids to a primary alcohol functional group. docbrown.info The initial reaction forms an aluminate salt, which is then hydrolyzed with water to release the alcohol. docbrown.info It is important to note that sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids. This selectivity allows for the targeted reduction of other functional groups within a molecule while preserving the carboxylic acid moiety if desired.

Decarboxylation: Decarboxylation involves the removal of the carboxyl group as carbon dioxide. For arylacetic acids, this can be a key step in the synthesis of other functional molecules. Photoinduced decarboxylation is one method that has been studied, for instance, with o-acetylphenylacetic acid, where irradiation leads to the formation of a triplet 1,4-biradical intermediate that can then undergo further reactions. nih.gov Metal-catalyzed decarboxylation is also a common strategy. chemrevlett.com For example, copper-based systems can facilitate the decarboxylation of phenylacetic acids to form benzaldehydes. chemrevlett.com

| Modification | Reagent/Condition | Product | Reference |

| Oxidation | Potassium Persulfate (K₂S₂O₈) in water | Aryl aldehyde or ketone | chemrevlett.com |

| Reduction | Lithium Tetrahydridoaluminate(III) (LiAlH₄) | Primary alcohol | docbrown.info |

| Decarboxylation | Photo-irradiation | Varies (e.g., o-acyltoluene) | nih.gov |

| Decarboxylation | Copper-based catalyst | Benzaldehyde | chemrevlett.com |

Formation of Complex Molecular Structures from Arylacetic Acid Building Blocks

Arylacetic acids, such as this compound, serve as valuable building blocks, or "tectons," in the synthesis of more complex molecular architectures. semanticscholar.org The functional groups present on these molecules—the carboxylic acid and the aryl ring, which can be further functionalized—provide handles for a variety of coupling and cyclization reactions.

The construction of complex molecules from simpler units is a cornerstone of modern synthetic chemistry. semanticscholar.org Arylacetic acid derivatives can be employed in multi-step syntheses to generate novel compounds with potential biological activities. For example, a synthetic route starting from a substituted aniline (B41778) can lead to the formation of a complex phenylacetic acid derivative through a series of reactions including diazotization, Suzuki coupling, bromination, and cyanation followed by hydrolysis. mdpi.com This highlights the versatility of the arylacetic acid scaffold in accessing diverse chemical space.

The use of molecular building blocks allows for a modular approach to synthesis, where different components can be systematically varied to fine-tune the properties of the final molecule. semanticscholar.org The iodo-substituent on this compound is particularly useful as it can participate in a range of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds, thereby enabling the construction of intricate molecular frameworks.

Tandem Michael Addition/Lactonization for Dihydrocoumarin (B191007) Formation

A powerful strategy for the synthesis of heterocyclic compounds is the use of tandem reactions, where multiple bond-forming events occur in a single pot. One such example is the tandem Michael addition/lactonization reaction, which can be utilized to form dihydrocoumarin structures.

While a specific example for this compound is not detailed in the provided search results, the general principle involves the reaction of a Michael acceptor with a nucleophile that also contains a carboxylic acid. The initial Michael addition is followed by an intramolecular cyclization (lactonization) to form the dihydrocoumarin ring system.

For instance, a stereodivergent asymmetric Lewis base-catalyzed Michael addition/lactonization of enone acids has been reported for the synthesis of substituted dihydrobenzofurans. nih.gov In this process, a catalyst, such as a cinchona alkaloid derivative or tetramisole (B1196661) hydrochloride, promotes the intramolecular Michael addition of a carboxylic acid onto an α,β-unsaturated ketone, followed by lactonization. nih.gov This methodology allows for the controlled synthesis of specific stereoisomers of the resulting heterocyclic product. nih.gov

Advanced Spectroscopic Characterization for Structural Elucidation of 3 Iodo 2 Methylphenylacetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms (protons) in a molecule. In the case of 3-Iodo-2-methylphenylacetic acid, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the acetic acid moiety, the methyl protons, and the acidic proton of the carboxyl group.

The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the phenyl ring—specifically, the electron-withdrawing iodine atom and the electron-donating methyl group. The protons on the aromatic ring typically appear as a complex multiplet pattern due to spin-spin coupling between adjacent non-equivalent protons.

| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | ~10-12 | Singlet (broad) |

| Aromatic Protons (Ar-H) | ~7.0-7.8 | Multiplet |

| Methylene Protons (-CH₂-) | ~3.6 | Singlet |

| Methyl Protons (-CH₃) | ~2.4 | Singlet |

Note: Chemical shifts can vary depending on the solvent and concentration.

For instance, in a related compound, 2-(3-methylphenyl)acetic acid, the ¹H NMR spectrum in water shows signals for the aromatic protons between δ 7.0 and 7.3 ppm, the methylene protons at δ 3.6 ppm, and the methyl protons at δ 2.3 ppm. hmdb.ca The presence of the iodine atom in this compound would be expected to further shift the signals of the adjacent aromatic protons downfield.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbons are indicative of their chemical environment.

| Carbon Assignment | Typical Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbon (-COOH) | ~175-180 |

| Aromatic Carbon bonded to Iodine (C-I) | ~90-100 |

| Other Aromatic Carbons (C-Ar) | ~125-140 |

| Methylene Carbon (-CH₂-) | ~40-45 |

| Methyl Carbon (-CH₃) | ~20-25 |

Note: Chemical shifts can vary depending on the solvent and concentration.

The carbon atom attached to the iodine (C-I) typically exhibits a signal at a relatively upfield chemical shift compared to the other aromatic carbons due to the heavy atom effect of iodine. For comparison, in 3-methylbenzoic acid, the carboxyl carbon appears at δ 167.9 ppm in DMSO, while the aromatic carbons resonate between δ 126.9 and 138.4 ppm, and the methyl carbon is at δ 21.3 ppm. rsc.org

For more complex derivatives or to resolve ambiguities in the one-dimensional spectra, advanced NMR techniques are employed. nih.gov These two-dimensional (2D) NMR experiments provide correlation information between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, helping to establish the connectivity of protons within the molecule, particularly in the aromatic ring of this compound.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons), such as the ipso-carbons of the substituents on the phenyl ring and the carboxylic acid carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which can be crucial for determining the stereochemistry of more complex derivatives.

These advanced methods are instrumental in providing a complete and detailed structural picture, especially when dealing with isomeric impurities or complex reaction mixtures containing derivatives of this compound. copernicus.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, with a chemical formula of C₉H₉IO₂, the monoisotopic molecular weight is approximately 276.07 g/mol . chemscene.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 276. A key feature in the mass spectrum of an iodine-containing compound is the characteristic isotopic pattern of iodine, which exists as a single stable isotope (¹²⁷I).

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group or parts of the side chain. For this compound, characteristic fragments might include:

| m/z Value | Possible Fragment | Loss from Molecular Ion |

| 231 | [M - COOH]⁺ | Loss of the carboxylic acid group |

| 104 | [M - I - COOH]⁺ | Loss of iodine and the carboxylic acid group |

| 91 | [C₇H₇]⁺ (tropylium ion) | A common fragment in alkylbenzenes |

Analysis of related compounds, such as phenylacetic acid, 3-methylphenyl ester, shows a prominent molecular ion peak and fragments corresponding to the phenylacetic acid moiety. nist.gov Similarly, the mass spectrum of o-tolylacetic acid provides insights into the fragmentation of the tolyl-acetic acid core. nist.gov

Vibrational Spectroscopy Applications in Molecular Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making this technique an excellent tool for identifying the presence of these groups within a molecule.

The FT-IR spectrum of this compound will display characteristic absorption bands that confirm the presence of its key functional groups.

| Functional Group | Characteristic Absorption (Wavenumber, cm⁻¹) | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Stretching |

| C-H (Aromatic) | 3100-3000 | Stretching |

| C-H (Aliphatic) | 3000-2850 | Stretching |

| C=O (Carboxylic Acid) | 1720-1700 | Stretching |

| C=C (Aromatic) | 1600-1450 | Stretching |

| C-O (Carboxylic Acid) | 1320-1210 | Stretching |

| C-I | ~500-600 | Stretching |

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong carbonyl (C=O) absorption is also a key diagnostic peak. The presence of the C-I bond can be identified by a low-frequency absorption, although it may be weak and fall in the fingerprint region where other skeletal vibrations occur. docbrown.info The infrared spectrum of the related m-tolylacetic acid shows these characteristic carboxylic acid and aromatic absorptions. nist.gov

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a fingerprint of its chemical structure. In the analysis of this compound, FT-Raman spectroscopy is particularly useful for identifying characteristic vibrations of the substituted phenyl ring and the carboxylic acid moiety.

Vibrations associated with the phenyl ring are also prominent. The ring breathing modes, which involve the symmetric expansion and contraction of the entire ring, usually appear as sharp and intense bands in the Raman spectrum. For substituted benzenes, these are often found in the region of 1000-1100 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹.

The methyl group attached to the phenyl ring will have its own characteristic vibrations, including symmetric and asymmetric C-H stretching and bending modes. The carboxylic acid group presents several key vibrational signatures. The C=O stretching vibration of the carboxylic acid dimer is typically a strong and sharp band in the range of 1640-1680 cm⁻¹ in the Raman spectrum. nih.gov The O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer is often observed as a broad band in the infrared spectrum but can be less prominent in the Raman spectrum. nih.gov

A hypothetical table of characteristic FT-Raman bands for this compound, based on data from analogous compounds, is presented below. nih.govmdpi.com

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C-I Stretch | 150 - 250 | Medium |

| Phenyl Ring Breathing | 1000 - 1050 | Strong |

| C=O Stretch (Dimer) | 1640 - 1680 | Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium |

| O-H Stretch (Dimer) | 2500 - 3300 | Weak, Broad |

This table is illustrative and based on typical values for similar functional groups.

By comparing the experimental FT-Raman spectrum of a sample with established correlation tables and spectral databases of related molecules, a detailed structural confirmation of this compound can be achieved. researchgate.net

Chiral Analysis Techniques for Enantiomeric Purity and Absolute Configuration

Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation and quantification of enantiomers, a critical aspect in the analysis of chiral compounds like this compound. csfarmacie.cz This method relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus their separation. phenomenex.comnih.gov

For the enantioselective separation of acidic compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. nih.govderpharmachemica.com Columns like Chiralpak® AD or Chiralcel® OD are frequently employed for the resolution of non-steroidal anti-inflammatory drugs (NSAIDs), a class of compounds structurally related to the target molecule. derpharmachemica.com

The selection of the mobile phase is crucial for achieving optimal separation. A mixture of a non-polar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol (B145695) is commonly used in normal-phase chromatography. derpharmachemica.com The addition of a small amount of an acidic modifier, like formic acid or acetic acid, to the mobile phase is often necessary to suppress the ionization of the carboxylic acid group and improve peak shape and resolution. nih.gov In reversed-phase mode, a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is typically used. nih.gov

The development of a chiral HPLC method for this compound would involve screening various CSPs and mobile phase compositions to achieve baseline separation of the (R)- and (S)-enantiomers. The retention times and resolution factor (Rs) would be key parameters to optimize.

Below is a hypothetical data table illustrating a potential chiral HPLC method for the separation of the enantiomers of this compound, based on methods for similar compounds. nih.govderpharmachemica.com

| Parameter | Condition |

| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol/Formic Acid (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Temperature | 25 °C |

| Retention Time (R-enantiomer) | ~ 8.5 min |

| Retention Time (S-enantiomer) | ~ 10.2 min |

| Resolution (Rs) | > 1.5 |

This table represents a plausible set of conditions and results, not experimentally verified data for this specific compound.

Once a reliable method is established, it can be used to determine the enantiomeric purity (enantiomeric excess, ee) of a sample of this compound.

Mosher ester analysis is a well-established NMR-based method for determining the absolute configuration of chiral alcohols and amines. nih.govwikipedia.orgspringernature.com While the target molecule is a carboxylic acid, this method can be applied to a derivative, for instance, by reducing the carboxylic acid to a primary alcohol. The resulting chiral alcohol can then be derivatized with the enantiomerically pure Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) or its acid chloride to form diastereomeric esters. youtube.comumn.edu

The principle of the method lies in the analysis of the ¹H NMR spectra of the resulting (R)- and (S)-MTPA esters. nih.govspringernature.com The phenyl group of the MTPA moiety creates a shielding effect in the NMR spectrum. In the most stable conformation of the diastereomeric esters, different substituents on the chiral center of the original alcohol will be positioned in the shielding or deshielding regions of the MTPA phenyl group. libretexts.orgoregonstate.edu

By comparing the chemical shifts (δ) of the protons in the (R)- and (S)-MTPA esters, a difference in chemical shifts (Δδ = δS - δR) can be calculated for each proton. nih.gov A consistent pattern of positive and negative Δδ values for protons on either side of the chiral center allows for the unambiguous assignment of the absolute configuration. libretexts.org

For the chiral alcohol derived from this compound, the analysis would focus on the chemical shifts of the methylene protons adjacent to the newly formed stereocenter. A hypothetical data table illustrating the expected ¹H NMR chemical shift differences for the Mosher esters of the alcohol derivative is presented below.

| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |

| H_a (CH₂) | 4.35 | 4.45 | -0.10 |

| H_b (CH₂) | 4.20 | 4.10 | +0.10 |

| Aromatic Protons | 7.0 - 7.8 | 7.0 - 7.8 | Variable |

| Methyl Protons | 2.30 | 2.30 | 0.00 |

This table is a hypothetical representation to illustrate the principle of Mosher ester analysis.

A negative Δδ value for H_a and a positive Δδ value for H_b would allow for the assignment of the absolute configuration of the chiral center based on the established models of Mosher ester conformation. libretexts.orgoregonstate.edu

X-ray Crystallography for Solid-State Structure Determination

In the solid state, carboxylic acids typically form centrosymmetric dimers through hydrogen bonds between their carboxyl groups. researchgate.net This is a very strong and predictable interaction that often dictates the primary packing motif. The presence of the iodine atom in this compound introduces the possibility of halogen bonding, where the iodine atom acts as a Lewis acid and interacts with a Lewis base, such as the oxygen atom of a neighboring carboxylic acid.

The crystal structure of this compound would likely reveal a planar or near-planar arrangement of the phenyl ring. The orientation of the acetic acid side chain relative to the phenyl ring would also be determined. A hypothetical table of crystallographic data for this compound is provided below, based on typical values for small organic molecules.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 10.5 |

| b (Å) | ~ 5.8 |

| c (Å) | ~ 15.2 |

| **β (°) ** | ~ 95 |

| Volume (ų) | ~ 950 |

| Z | 4 |

| Hydrogen Bonding | Carboxylic acid dimer (O-H···O) |

This table is illustrative and represents plausible crystallographic parameters.

The detailed structural information obtained from X-ray crystallography is invaluable for understanding the solid-state properties of this compound and can be correlated with data from other analytical techniques.

Computational Chemistry and Theoretical Studies on 3 Iodo 2 Methylphenylacetic Acid

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and predict the optimized geometry of molecules. For 3-Iodo-2-methylphenylacetic acid, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p) for lighter atoms and a LANL2DZ effective core potential for iodine, can determine the most stable three-dimensional arrangement of its atoms.

These calculations predict key structural parameters. The geometry is largely defined by the orientation of the acetic acid side chain relative to the substituted phenyl ring. The presence of the bulky iodine atom and the methyl group at the ortho position introduces steric hindrance, which influences the dihedral angle between the plane of the phenyl ring and the plane of the carboxylic acid group. Studies on similar molecules like iodobenzene (B50100) and phenylacetic acid provide a basis for expected bond lengths and angles. researchgate.netaip.orgnih.gov The C-I bond length is a critical parameter derived from these calculations, as is the distortion of the benzene (B151609) ring from perfect hexagonal symmetry due to the electronic effects of the three different substituents.

The electronic structure, including the distribution of electron density and the energies of molecular orbitals, is also elucidated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations Note: These are representative values based on theoretical calculations of analogous structures and may vary with the level of theory and basis set used.

| Parameter | Predicted Value |

|---|---|

| C-I Bond Length | ~2.10 Å |

| C-C (Aromatic Ring) Bond Length | ~1.39 - 1.41 Å |

| C(ring)-C(methylene) Bond Length | ~1.51 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.35 Å |

| C-C-I Bond Angle | ~120° |

| C(ring)-C(methylene)-C(carboxyl) Angle | ~113° |

| O=C-O Bond Angle | ~123° |

Prediction of Spectroscopic Parameters via Ab Initio Methods

Ab initio (from first principles) computational methods are essential for predicting the spectroscopic signatures of molecules, which can then be used to verify experimental data or identify the compound. These calculations can simulate various types of spectra, including infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR).

Vibrational frequencies are calculated by determining the second derivatives of the energy with respect to atomic displacements. These calculations, often performed at levels of theory like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD) with an appropriate basis set, can predict the positions and intensities of absorption bands in IR and Raman spectra. rsc.org For this compound, key predicted vibrations would include the O-H stretch of the carboxylic acid, the C=O carbonyl stretch, C-O stretching, aromatic C-H stretches, and the characteristic low-frequency C-I stretching mode. Anharmonicity effects, which are crucial for accurate predictions, can be accounted for in these advanced calculations. rsc.org

NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations determine the magnetic shielding tensors for each nucleus, which are then converted to chemical shifts relative to a standard (e.g., tetramethylsilane). The predicted shifts for the aromatic protons and carbons would be influenced by the combined electron-withdrawing inductive effect of the iodine atom and the electron-donating hyperconjugative effect of the methyl group.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Note: These are estimated values. Actual experimental values can be influenced by solvent, concentration, and intermolecular interactions.

| Vibrational Mode | Predicted Wavenumber (cm-1) | Expected Intensity |

|---|---|---|

| O-H Stretch (Carboxylic Acid) | 3200 - 3500 (broad) | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (Carbonyl) | 1700 - 1725 | Very Strong |

| C=C Stretch (Aromatic Ring) | 1450 - 1600 | Medium-Weak |

| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |

| C-I Stretch | 500 - 600 | Medium |

Analysis of Molecular Electrostatic Potential (MESP) and Global Reactivity Descriptors

The Molecular Electrostatic Potential (MESP) is a valuable property derived from computational calculations that maps the charge distribution of a molecule in three-dimensional space. nih.gov It is used to predict how a molecule will interact with other species, particularly in identifying regions susceptible to electrophilic and nucleophilic attack. nih.gov The MESP is calculated from the electron density and provides a visual representation of the electrostatic landscape.

For this compound, the MESP surface would show the most negative potential (typically colored red) concentrated around the two oxygen atoms of the carboxylic acid group, with the carbonyl oxygen being the most electron-rich site. These regions represent the primary sites for interaction with electrophiles or hydrogen bond donors. The phenyl ring would exhibit a more complex potential due to the competing electronic effects of the iodo, methyl, and acetic acid substituents. The region around the iodine atom would be relatively positive (electron-deficient), often referred to as a "sigma-hole," making it a potential site for nucleophilic or Lewis base interaction.

Table 3: Conceptual Global Reactivity Descriptors for this compound Note: Values are conceptual and depend heavily on the chosen computational method and level of theory.

| Descriptor | Predicted Property |

|---|---|

| HOMO Energy | Relatively High (localized on phenyl ring/oxygen lone pairs) |

| LUMO Energy | Relatively Low (delocalized over the aromatic system) |

| HOMO-LUMO Gap (ΔE) | Moderate (indicating moderate kinetic stability) |

| Electrophilicity Index (ω) | Moderate (can act as both an electrophile and nucleophile) |

| Most Negative MESP | Located on the carbonyl oxygen atom |

Conformational Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding)

The biological activity and physical properties of a flexible molecule like this compound are governed by its accessible conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around its single bonds. For this compound, the most significant conformational freedom arises from the rotation of the C(ring)-C(methylene) bond and the C(methylene)-C(carboxyl) bond.

Theoretical studies on phenylacetic acid and its halogenated analogues have shown that the most stable conformations typically feature the carboxylic acid group oriented nearly perpendicular to the plane of the phenyl ring. nih.gov This preference is often driven by minimizing steric repulsion and optimizing hyperconjugative interactions. In this compound, the steric clash between the carboxylic acid group and the ortho-substituents (iodine and methyl) would be a dominant factor.

Furthermore, intramolecular hydrogen bonding can play a role in stabilizing certain conformers. A potential, albeit weak, hydrogen bond could form between the acidic proton of the carboxyl group and the lone pair electrons of the iodine atom or the π-system of the ring. Computational analysis can quantify the energy differences between various conformers and the energy barriers to their interconversion, providing insight into the molecule's dynamic behavior in different environments. nih.gov

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating the detailed pathways of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify intermediates, locate transition state structures, and calculate activation energies, thereby gaining a deep understanding of reaction kinetics and selectivity.

For this compound, theoretical modeling could be applied to various transformations. For instance, in metal-catalyzed cross-coupling reactions where the C-I bond is activated, DFT calculations can model the oxidative addition of the iodophenyl group to a metal center (e.g., palladium or iridium). acs.org These models can help explain the regioselectivity and stereoselectivity of such reactions.

Another area of interest is the reactivity of the carboxylic acid group. For example, in a deoxygenative cycloaddition reaction, computational modeling could map out the entire catalytic cycle. acs.org This would involve calculating the energies of the reactants, the formation of a mixed anhydride (B1165640) intermediate, the π-allyl-metal complex, the key transition state for the cyclization step, and the final product. acs.org By comparing different possible pathways, these theoretical models can validate proposed mechanisms and guide the development of new synthetic methods.

The Synthetic Versatility of this compound in Advanced Organic Chemistry

The compound this compound is a specialized aromatic carboxylic acid derivative. Its structure, featuring a phenylacetic acid core substituted with both a methyl group and an iodine atom, presents a unique combination of reactive sites. While extensive, specific documentation on its applications is limited, its functional groups suggest significant potential as a versatile building block in modern organic synthesis. The presence of the aryl iodide makes it an excellent candidate for cross-coupling reactions, while the carboxylic acid moiety allows for a wide range of derivatization, positioning it as a valuable precursor for complex chemical architectures.

Applications in Advanced Organic Synthesis Research

The strategic placement of the iodo and methyl groups on the phenylacetic acid framework makes 3-Iodo-2-methylphenylacetic acid a promising substrate for constructing sophisticated molecular structures.

Aryl iodides are highly valued as intermediates in organic synthesis primarily due to the reactivity of the carbon-iodine bond, which makes the iodine atom an excellent leaving group. fiveable.me This characteristic is central to their extensive use in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. fiveable.menih.gov These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of complex molecular frameworks from simpler precursors. fiveable.me

In this context, this compound can serve as a pivotal building block for introducing the 2-methylphenylacetic acid motif into larger, more elaborate molecules. researchgate.net The C-I bond can be selectively targeted for coupling reactions, leaving the carboxylic acid group available for subsequent transformations or to serve as a key pharmacophoric element. This dual functionality allows for a modular approach to synthesis, where complex structures can be built step-by-step.

Aryl iodides are frequently employed as precursors in the synthesis of a wide array of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. mdpi.com

Tetrahydroisoquinolines (THIQs): The THIQ skeleton is a common feature in numerous alkaloids. thieme-connect.de Classical synthetic routes like the Bischler-Napieralski and Pictet-Spengler reactions are often used for their construction, typically starting from β-phenylethylamine derivatives. iisc.ac.inorganic-chemistry.org A potential pathway could involve the reduction of the carboxylic acid of this compound to an alcohol, followed by conversion to the corresponding amine to create a suitable precursor for these cyclization reactions. Some modern methods also allow for the synthesis of THIQs directly from phenylacetic acids. thieme-connect.deacs.org The iodo-substituent on the resulting THIQ ring would provide a valuable handle for late-stage functionalization via cross-coupling chemistry.

Imidazoles: Imidazoles are another class of heterocycles with significant biological importance. nih.gov Various synthetic methods exist, including multicomponent reactions where several simple molecules combine to form the imidazole (B134444) ring. organic-chemistry.orgyoutube.comyoutube.com Notably, some copper-catalyzed syntheses of multisubstituted imidazoles utilize arylacetic acids as one of the starting components. organic-chemistry.org This suggests a plausible route where this compound could react with an amidine and a nitroalkane to produce a highly substituted iodo-functionalized imidazole derivative.

Dihydrocoumarins: Dihydrocoumarins are present in many natural products and exhibit a range of pharmacological properties. A common synthetic strategy involves the [4+2] cycloaddition of ortho-quinone methides (o-QMs). nih.gov While a direct route from this compound is not immediately apparent from established methods, its structural elements could be incorporated into precursors suitable for o-QM generation or other cyclization strategies to form the dihydrocoumarin (B191007) core.

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern pharmaceutical chemistry. Stereoselective synthesis aims to produce a single enantiomer of a desired product. ethz.ch One powerful technique involves the α-alkylation of carboxylic acids. nih.gov

Analogues of this compound are well-suited for such transformations. The process would involve the use of a strong base, such as a chiral lithium amide, to remove the acidic proton at the α-position, forming a planar enediolate intermediate. nih.gov This intermediate could then react with an alkyl halide. The face of the planar enediolate that the alkyl halide approaches is dictated by the chiral base, which acts as a noncovalent, traceless auxiliary, leading to the formation of one enantiomer over the other. nih.gov This method avoids the need to attach and later remove a traditional chiral auxiliary. nih.gov

Table 1: Hypothetical Stereoselective Alkylation of a this compound Analogue

| Starting Material | Chiral Reagent | Electrophile (R-X) | Product (Major Enantiomer) |

|---|---|---|---|

| This compound | (R,R)-Chiral Lithium Amide | Methyl Iodide | (S)-2-(3-Iodo-2-methylphenyl)propanoic acid |

| This compound | (R,R)-Chiral Lithium Amide | Benzyl (B1604629) Bromide | (S)-2-(3-Iodo-2-methylphenyl)-3-phenylpropanoic acid |

| This compound | (S,S)-Chiral Lithium Amide | Methyl Iodide | (R)-2-(3-Iodo-2-methylphenyl)propanoic acid |

| This compound | (S,S)-Chiral Lithium Amide | Benzyl Bromide | (R)-2-(3-Iodo-2-methylphenyl)-3-phenylpropanoic acid |

This table represents a conceptual application of stereoselective alkylation principles. nih.govresearchgate.netresearchgate.net

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur consecutively in a single operation without isolating intermediates. wikipedia.org These reactions are highly efficient, atom-economical, and can rapidly generate molecular complexity from simple starting materials. wikipedia.org

The structure of this compound, with its distinct carboxylic acid and aryl iodide functional groups, makes it an excellent candidate for the design of novel cascade sequences. For instance, the carboxylic acid could first undergo an amidation reaction, followed by an intramolecular cyclization. The resulting iodinated heterocyclic product could then, in the same pot, undergo a palladium-catalyzed cross-coupling reaction at the C-I bond. Research has shown that aryl iodides can sometimes play a dual role in such processes, acting as both the arylation reagent and as a co-catalyst to promote subsequent C-N bond formation steps. ecust.edu.cn This dual reactivity further enhances its potential utility in complex, one-pot transformations.

Iodinated aromatic compounds are not only intermediates for discrete molecules but also valuable precursors for advanced functional materials, including polymers, bioactive materials, and electronic materials. mdpi.combabafaridgroup.edu.in The C-I bond provides a reactive handle for polymerization reactions or for grafting the molecule onto surfaces or other polymers via cross-coupling chemistry.

Therefore, this compound could be envisioned as a monomer or a key building block in the synthesis of specialized polymers. The phenylacetic acid portion could impart specific physical properties, such as solubility or thermal stability, or even biological activity, while the iodo-group serves as the point of polymerization. Such materials could find applications in fields ranging from medicinal chemistry to materials science. babafaridgroup.edu.inmanac-inc.co.jp

Strategic Role in Medicinal Chemistry Research and Drug Discovery

Precursor in the Synthesis of Therapeutically Active Pharmaceutical Agents

3-Iodo-2-methylphenylacetic acid serves as a valuable starting material or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The presence of the carboxylic acid, the iodine atom, and the methyl group on the phenyl ring provides multiple reactive sites for chemical modifications. Phenylacetic acid and its derivatives are known precursors for a variety of pharmaceuticals. mdpi.com For instance, a related compound, 3-iodo-4-methylbenzoic acid, has been utilized in the synthesis of 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one analogs, which were subsequently screened for anticancer activity. researchgate.net This highlights the utility of iodo-substituted phenylacetic acid derivatives as building blocks in the creation of novel compounds with potential pharmacological value. The general synthetic utility of methylphenylacetic acid has been noted in the production of agricultural chemicals and medicines. google.comgoogle.com

The reactivity of the iodide allows for various coupling reactions, such as Suzuki or Sonogashira couplings, to introduce diverse substituents at the 3-position of the phenyl ring. The carboxylic acid group can be readily converted into esters, amides, or other functional groups, enabling the exploration of a wide chemical space.

Application in Structure-Activity Relationship (SAR) Studies for Drug Optimization

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, guiding the optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. nih.gov The systematic modification of a molecule's structure allows researchers to understand which chemical features are crucial for its biological activity. slideshare.net

This compound provides a scaffold that is well-suited for SAR studies. The iodine atom, in particular, can be replaced with a variety of other functional groups to probe the effect of steric and electronic properties at that position on biological activity. For example, replacing the iodine with different halogens or small alkyl groups can systematically alter the lipophilicity and size of the substituent, providing valuable insights into the binding interactions with a biological target. slideshare.net The methyl group at the 2-position and the acetic acid side chain also offer opportunities for modification to explore the SAR of the entire molecule.

Exploration in Combinatorial Chemistry and Library Synthesis for Bioactive Compounds

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse but structurally related molecules, known as chemical libraries. nih.govnih.gov These libraries are then screened for biological activity to identify new lead compounds. The "mix and split" and parallel synthesis are common strategies employed in combinatorial chemistry. slideshare.net

The structural features of this compound make it an attractive building block for combinatorial library synthesis. Its defined points of diversity—the iodine, the methyl group, and the carboxylic acid—allow for the systematic introduction of a wide range of substituents. For example, the carboxylic acid can be coupled with a library of amines to generate a diverse set of amides, while the iodine can be used in various cross-coupling reactions with a library of boronic acids or alkynes. This approach enables the efficient generation of a large library of compounds based on the this compound scaffold, which can then be screened for various biological activities.

Development of Novel Drug Candidates based on Phenylacetic Acid Scaffolds (e.g., Anti-cancer, Anti-inflammatory, Anti-mycobacterial)

The phenylacetic acid scaffold is present in a number of approved drugs and is a common starting point for the development of new therapeutic agents. mdpi.com Derivatives of phenylacetic acid have shown promise in a variety of therapeutic areas.

Anti-cancer: Phenylacetamide derivatives have been investigated as potential anticancer agents. nih.govnih.gov For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated cytotoxic effects against prostate carcinoma cell lines. nih.gov The synthesis of 2-arylbenzoxazole acetic acid derivatives has also yielded compounds with promising cytotoxic activity against breast and colon cancer cell lines. core.ac.uk While direct studies on this compound are limited, its structural similarity to these active compounds suggests its potential as a scaffold for the development of new anti-cancer agents. For instance, 2-(3-iodo-4-methylphenyl)-4-(aryl)oxazol-5(4H)-one analogs have been synthesized and screened for their anticancer properties. researchgate.net

Anti-inflammatory: Phenylacetic acid derivatives are well-known for their anti-inflammatory properties, with diclofenac being a prominent example. Arylacetic acid derivatives can be metabolically produced in vivo from precursors, providing sustained anti-inflammatory and analgesic effects. nih.gov A recently synthesized pyrrole derivative of phenylpropanoic acid, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, has shown potent anti-inflammatory activity. mdpi.comresearchgate.netmdpi.com These examples underscore the potential of the phenylacetic acid scaffold in designing novel anti-inflammatory drugs.

Anti-mycobacterial: There is an urgent need for new drugs to combat tuberculosis, especially with the rise of multidrug-resistant strains. mdpi.com Mycolic acid biosynthesis is a key target for anti-mycobacterial drugs. nih.gov Recent studies have shown that indole-based compounds, including 3-phenyl-1H-indoles, exhibit inhibitory activity against Mycobacterium tuberculosis. mdpi.com Additionally, other synthetic derivatives, such as S-alkylisothiosemicarbazones and 2,5-disubstituted-1,3,4-oxadiazoles, have been evaluated for their antimycobacterial activity. nih.govmsptm.org The phenylacetic acid scaffold could serve as a starting point for the design of new compounds with potential anti-mycobacterial properties.

Evaluation of Leadlikeness and Structural Alerts in Drug Discovery

In modern drug discovery, lead compounds are evaluated for their "lead-likeness," which refers to their physicochemical properties that make them suitable for optimization into drug candidates. researchgate.net Additionally, molecules are assessed for the presence of "structural alerts," which are chemical motifs that may be associated with toxicity. nih.govnih.govresearchgate.net

Lead-likeness: In silico tools are often used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds. nih.govfrontiersin.orgeijppr.comrsc.org These predictions help in prioritizing compounds with favorable pharmacokinetic profiles early in the drug discovery process. The physicochemical properties of this compound and its derivatives can be calculated to assess their potential as lead compounds.

Structural Alerts: The concept of structural alerts is used to flag molecules that might form reactive metabolites and cause toxicity. nih.govnih.govresearchgate.net While the presence of a structural alert does not automatically disqualify a compound, it does warrant further investigation. digitellinc.comresearchgate.net The iodo-phenyl group in this compound could be considered a potential structural alert, and its metabolic fate would need to be carefully evaluated during drug development. nih.govresearchgate.net

Below is an interactive data table summarizing the key applications of the this compound scaffold in medicinal chemistry.

| Application Area | Description | Key Structural Features Utilized |

| Precursor for Synthesis | Serves as a starting material for more complex, therapeutically active molecules. | Carboxylic acid, Iodine, Methyl group |

| SAR Studies | Used as a scaffold for systematic modification to understand structure-activity relationships. | Iodine (for substitution), Carboxylic acid (for derivatization) |

| Combinatorial Chemistry | Employed as a building block for the synthesis of large chemical libraries. | Multiple points for diversification (I, Me, COOH) |

| Anti-cancer Drug Development | Serves as a potential scaffold for novel cytotoxic agents. | Phenylacetic acid core |

| Anti-inflammatory Drug Development | Acts as a basis for designing new non-steroidal anti-inflammatory drugs (NSAIDs). | Phenylacetic acid core |

| Anti-mycobacterial Drug Development | Provides a starting point for synthesizing new agents against Mycobacterium tuberculosis. | Phenylacetic acid core |

| Lead-likeness Evaluation | Its derivatives are assessed for drug-like physicochemical and ADME properties. | Overall molecular properties |

| Structural Alert Analysis | The iodo-phenyl moiety is evaluated for potential toxicity risks. | Iodo-phenyl group |

Future Research Trajectories and Emerging Methodologies for 3 Iodo 2 Methylphenylacetic Acid

Development of Greener and More Sustainable Synthetic Protocols

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of 3-Iodo-2-methylphenylacetic acid is an area ripe for the application of green chemistry principles. polimi.it Future research will likely focus on moving away from traditional, often harsh, synthetic methods that may involve hazardous reagents and generate significant waste.

Another key area of development is the use of photocatalysis . Visible-light-mediated reactions offer a milder and more sustainable alternative to traditional methods that often require high temperatures and stoichiometric amounts of toxic reagents. Photocatalytic methods could be explored for the direct C-H functionalization of 2-methylphenylacetic acid or a suitable precursor, introducing the iodine atom with high regioselectivity under ambient conditions. Merging photocatalysis with other catalytic cycles, such as nickel catalysis, could enable novel and efficient routes to the target molecule.

Furthermore, the use of environmentally benign solvents, such as water or deep eutectic solvents (DESs), is a growing trend in green synthesis. polimi.it Research into the synthesis of arylacetic acid derivatives in aqueous media or the use of DESs as recyclable reaction media could significantly reduce the environmental footprint of producing this compound. polimi.it

Innovations in Catalysis for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and innovations in this field will be crucial for developing more selective and efficient routes to this compound. Palladium-catalyzed cross-coupling reactions are a cornerstone of C-C bond formation, and further advancements are expected.

For the synthesis of the arylacetic acid moiety, palladium-catalyzed carbonylation of a corresponding 3-iodo-2-methylbenzyl halide is a key transformation. Future research will likely focus on developing more active and robust palladium catalysts that can operate at lower loadings, thereby reducing costs and environmental impact. The use of phosphine-free catalyst systems and solid sources of carbon monoxide, such as molybdenum hexacarbonyl, are also promising areas for making these reactions more practical and sustainable.

Decarboxylative cross-coupling represents another powerful strategy for the synthesis of arylacetic acids and their derivatives. This method uses readily available carboxylic acids as coupling partners, offering an alternative to traditional organometallic reagents. Future work could explore the decarboxylative coupling of a suitable dicarboxylic acid precursor to introduce the acetic acid moiety onto the iodinated aromatic ring. The development of novel catalyst systems, including those based on abundant first-row transition metals like iron and nickel, will be a key focus.

The table below summarizes potential catalytic strategies and their advantages for the synthesis of this compound.

| Catalytic Strategy | Potential Application in Synthesis | Advantages |

| Flow Chemistry | Continuous synthesis of intermediates and final product. | Enhanced safety, improved control, automation. mdpi.commdpi.com |

| Photocatalysis | Regioselective C-H iodination of 2-methylphenylacetic acid. | Mild reaction conditions, use of visible light. |

| Advanced Pd-Catalysis | Carbonylation of 3-iodo-2-methylbenzyl halides. | Lower catalyst loadings, phosphine-free systems. |

| Decarboxylative Coupling | Coupling of a dicarboxylic acid precursor. | Use of readily available starting materials. |

Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design

These algorithms are trained on vast databases of chemical reactions and can predict the feasibility and potential yield of different synthetic steps. By representing molecules as sequences (SMILES strings) or graphs, ML models can treat retrosynthesis as a machine translation problem, translating a target molecule into its constituent reactants. This approach can uncover non-intuitive synthetic pathways that a human chemist might overlook.

Furthermore, ML models can be used to optimize reaction conditions, such as catalyst choice, solvent, and temperature, to maximize the yield and purity of this compound. By analyzing experimental data, these models can identify the most influential parameters affecting the reaction outcome. mdpi.com

The application of AI is not limited to synthesis. It can also be used to predict the physicochemical properties and biological activities of new derivatives of this compound, guiding the design of future research efforts.

Expanding the Scope of Biological Applications and Target Identification

While the current biological profile of this compound may not be extensively characterized, its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential for further investigation in this area. Many NSAIDs are arylacetic acid derivatives, and future research could explore whether this compound exhibits similar activities.

A key future direction will be the exploration of COX-independent targets of NSAIDs. It is now known that the therapeutic effects of some NSAIDs, particularly their anti-cancer properties, are not solely dependent on the inhibition of cyclooxygenase (COX) enzymes. Research could be undertaken to screen this compound and its derivatives against other potential targets implicated in inflammation and cancer, such as various lipoxygenases, kinases, and transcription factors.

The use of chemoinformatics and AI will be instrumental in this endeavor. By building predictive models based on the structure of this compound, researchers can perform in silico screening against large databases of biological targets to identify potential new applications. This computational approach can help to prioritize experimental testing and accelerate the discovery of novel therapeutic uses.